3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol
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Overview
Description
3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and alkaloids .
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules . The preparation of fluorinated pyridines, which are structurally related to the target compound, involves selective fluorination reactions using reagents like AlF3 and CuF2 .
Chemical Reactions Analysis
3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound can be utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:
3-(3-Bromo-4-fluorobenzyl)piperidin-3-ol: Similar in structure but with different positional isomers of bromine and fluorine atoms.
3-(4-Bromo-2-chlorobenzyl)piperidin-3-ol: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C12H15BrFNO |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
InChI Key |
MVZXVMWJCUGNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)O |
Origin of Product |
United States |
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